molecular formula C15H23NO B12732946 N-(1-phenylcyclohexyl)-2-methoxyethanamine CAS No. 2201-57-2

N-(1-phenylcyclohexyl)-2-methoxyethanamine

Cat. No.: B12732946
CAS No.: 2201-57-2
M. Wt: 233.35 g/mol
InChI Key: MSZKHYPXVOHFEV-UHFFFAOYSA-N
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Description

N-(1-phenylcyclohexyl)-2-methoxyethanamine is a compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological properties, including analgesic, anticonvulsant, and psychotomimetic effects. The structure of this compound consists of a phenyl ring attached to a cyclohexyl ring, which is further connected to a methoxyethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylcyclohexyl)-2-methoxyethanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with methoxyethylamine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylcyclohexyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-phenylcyclohexyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex arylcyclohexylamine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its analgesic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-phenylcyclohexyl)-2-methoxyethanamine involves its interaction with various neurotransmitter systems. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the inhibition of excitatory neurotransmission. This results in analgesic and anticonvulsant effects. Additionally, the compound may interact with other receptors, such as dopamine and serotonin receptors, contributing to its psychotomimetic properties .

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): A well-known arylcyclohexylamine with similar pharmacological properties.

    Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.

    Methoxetamine: A derivative of ketamine with similar but more potent effects.

Uniqueness

N-(1-phenylcyclohexyl)-2-methoxyethanamine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other arylcyclohexylamines. These differences can influence its potency, duration of action, and side effect profile .

Properties

CAS No.

2201-57-2

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-phenylcyclohexan-1-amine

InChI

InChI=1S/C15H23NO/c1-17-13-12-16-15(10-6-3-7-11-15)14-8-4-2-5-9-14/h2,4-5,8-9,16H,3,6-7,10-13H2,1H3

InChI Key

MSZKHYPXVOHFEV-UHFFFAOYSA-N

Canonical SMILES

COCCNC1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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